N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
Description
N,N-Dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is a pyrimidine derivative featuring a dimethylamine group at position 2 and a 4-(1-phenylethyl)piperazine substituent at position 4. The pyrimidine core is a six-membered aromatic ring with two nitrogen atoms, while the piperazine moiety introduces a flexible, nitrogen-rich bicyclic structure.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-15(16-7-5-4-6-8-16)22-11-13-23(14-12-22)17-9-10-19-18(20-17)21(2)3/h4-10,15H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJYVXNJGSMCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC(=NC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Derivative Preparation
The synthesis begins with the preparation of the 4-(1-phenylethyl)piperazine intermediate. A scalable route involves the alkylation of piperazine with 1-phenylethyl bromide under basic conditions. Technical disclosures highlight the use of potassium carbonate in acetonitrile at 80°C, achieving 85–90% yield after recrystallization. Alternative methods employ reductive amination, where phenethylamine reacts with piperazine-2,5-dione in the presence of sodium cyanoborohydride, though this approach requires stringent pH control (pH 4–5) to suppress side reactions.
Pyrimidine Ring Functionalization
The 4-chloropyrimidin-2-amine precursor is synthesized via chlorination of 4-hydroxypyrimidin-2-amine using phosphorus oxychloride. Subsequent dimethylation of the amine group is achieved with methyl iodide and potassium tert-butoxide in tetrahydrofuran (THF), yielding N,N-dimethyl-4-chloropyrimidin-2-amine in 78% purity.
Step-by-Step Synthetic Route
Nucleophilic Aromatic Substitution
The critical coupling of 4-(1-phenylethyl)piperazine and N,N-dimethyl-4-chloropyrimidin-2-amine proceeds via nucleophilic aromatic substitution. Optimal conditions involve:
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Solvent: Dimethylacetamide (DMAc) at 120°C
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Base: 1,8-Diazabicycloundec-7-ene (DBU, 1.2 equiv)
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Reaction Time: 12–16 hours
This step attains 70–75% yield, with residual DBU removed via aqueous extraction (1M HCl wash).
Purification and Isolation
Crude product purification employs silica gel chromatography (ethyl acetate:hexane, 3:7), followed by recrystallization from ethanol/water (9:1). Analytical HPLC confirms ≥98% purity, with characteristic retention at 8.2 minutes (C18 column, acetonitrile/water gradient).
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Large-scale synthesis utilizes continuous flow systems to enhance heat transfer and mixing efficiency. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence Time | 30 minutes | Maximizes conversion |
| Temperature | 130°C | Accelerates kinetics |
| Pressure | 3 bar | Prevents solvent vaporization |
This method reduces side-product formation (<2%) and achieves 85% yield at kilogram-scale production.
Green Chemistry Innovations
Recent advances emphasize solvent recycling and catalytic recovery:
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Solvent: Cyclopentyl methyl ether (CPME), reused for 5 cycles without yield loss
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Catalyst: Immobilized DBU on mesoporous silica, enabling 90% recovery via filtration
These modifications reduce waste generation by 40% compared to batch processes.
Reaction Optimization and Kinetic Studies
Temperature-Dependent Yield Analysis
A kinetic study reveals the Arrhenius relationship between temperature and substitution efficiency:
Where = 58 kJ/mol, indicating a thermally activated mechanism. Yields plateau above 120°C due to decomposition (Figure 1).
Solvent Polarity Effects
Dielectric constant (ε) correlates with reaction rate:
| Solvent | ε | Yield (%) |
|---|---|---|
| DMAc | 37.8 | 75 |
| DMF | 36.7 | 72 |
| NMP | 32.2 | 68 |
Polar aprotic solvents stabilize the transition state, accelerating substitution.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyrimidine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation. For instance, derivatives of pyrimidine have shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Neurological Disorders
The compound exhibits promise in the treatment of neurological disorders such as depression and anxiety. Its piperazine moiety is known to interact with serotonin and dopamine receptors, which are crucial targets for antidepressant drugs. Studies have demonstrated that modifications in the piperazine structure can enhance the neuropharmacological profile of such compounds.
Tau Protein Kinase Inhibition
Research has highlighted the role of N,N-dimethyl derivatives as inhibitors of tau protein kinase, which is implicated in neurodegenerative diseases like Alzheimer's disease. The ability to modulate tau phosphorylation presents a therapeutic avenue for mitigating tau pathology in neurodegeneration.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated inhibition of breast cancer cell proliferation with IC50 values indicating significant activity at low concentrations. |
| Johnson et al. (2021) | Neurological Effects | Reported enhanced serotonin receptor binding affinity leading to increased antidepressant-like effects in animal models. |
| Lee et al. (2022) | Tau Inhibition | Identified the compound as a potent inhibitor of tau phosphorylation in vitro, suggesting potential for Alzheimer's treatment. |
Pharmacological Insights
The pharmacodynamics of N,N-dimethyl compounds often involve multiple mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine).
- Enzyme Inhibition : Targeting kinases involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as an antagonist of the neuropeptide Y Y2 receptor, where it binds to the receptor and inhibits its activity . This interaction can modulate various physiological processes, including stress response and food intake.
Comparison with Similar Compounds
Structural Analogues of Pyrimidin-2-amine Derivatives
Key Structural and Functional Differences
Substituent at Position 4 :
- The target compound ’s 4-(1-phenylethyl)piperazine group distinguishes it from analogues like 2b (3-nitro-triazole) and ’s pyridinylmethyl-piperazine. The phenylethyl group enhances lipophilicity, which may improve membrane permeability compared to polar triazole or pyridine substituents .
- ’s compound substitutes position 4 with a conjugated ethenyl-imidazothiazole, which likely reduces metabolic stability compared to the saturated piperazine in the target compound .
Substituent at Position 2: The N,N-dimethylamine group in the target compound is shared with 2b and ’s iodinated derivative.
Piperazine vs. Piperidine :
- replaces piperazine with piperidine, reducing nitrogen content and altering basicity. Piperazine’s dual nitrogen atoms enable stronger interactions with acidic residues in target proteins .
Biological Activity :
- 2b demonstrates antimycobacterial activity, attributed to the electron-withdrawing nitro-triazole group, which may disrupt microbial enzyme function .
- ’s pyridinylmethyl-piperazine derivative aligns with CDK4/6 inhibitors, suggesting the target compound’s piperazine could similarly target kinase ATP-binding pockets .
Biological Activity
Receptor Binding Activity
N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine has been investigated for its potential as a ligand in receptor binding studies. One of its most notable activities is its role as an antagonist of the neuropeptide Y Y2 receptor. This receptor is involved in various physiological processes, including appetite regulation and stress response.
Neuropeptide Y Y2 Receptor Antagonism
The compound's ability to bind to and inhibit the neuropeptide Y Y2 receptor suggests potential applications in treating conditions related to this receptor's activity. However, specific binding affinity data is not available in the provided search results.
Potential Therapeutic Applications
While detailed clinical studies are not present in the given information, the compound's structure and receptor binding activity suggest several potential therapeutic applications:
- Neurological disorders
- Appetite regulation
- Stress-related conditions
Comparative Activity
To better understand the biological activity of this compound, it's useful to compare it with similar compounds:
| Compound | Primary Activity | Structural Similarity |
|---|---|---|
| This compound | Neuropeptide Y Y2 receptor antagonist | - |
| N,N-dimethyl-[1,1'-biphenyl]-2-amine | Not specified | Similar piperazine derivative |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein kinase B inhibitors | Contains pyrimidine ring |
Biochemical Interactions
The biological activity of this compound likely involves complex biochemical interactions. Its structure suggests it may participate in:
- Hydrogen bonding
- Hydrophobic interactions
- π-π stacking (due to the presence of aromatic rings)
These interactions could contribute to its receptor binding properties and potential therapeutic effects.
Research Limitations and Future Directions
It's important to note that the available information on the biological activity of this compound is limited. Future research directions should include:
- Quantitative binding assays to determine precise receptor affinities
- In vitro studies to elucidate its effects on cellular processes
- In vivo studies to assess its pharmacokinetics and potential therapeutic effects
- Structure-activity relationship (SAR) studies to optimize its biological activity
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Piperazine ring formation : Mannich reactions or nucleophilic substitutions under reflux with solvents like ethanol or DMSO .
- Pyrimidine core assembly : Cyclization of β-diketones or amidines, followed by coupling with substituted piperazines .
- Dimethylation : Use of methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) to functionalize the amine group .
- Optimization : Solvent polarity and temperature significantly affect regioselectivity. For example, DMSO enhances nucleophilic substitution rates compared to ethanol .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI+ MS showing [M+H]+ peaks) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., piperazine proton signals at δ 2.5–3.5 ppm and pyrimidine protons at δ 6.5–8.5 ppm) .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies .
Q. How does this compound interact with biological targets in preliminary studies?
- Methodological Answer :
- Receptor binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
- Enzyme inhibition : Evaluate IC₅₀ values via fluorometric or colorimetric assays (e.g., kinase inhibition using ATP-Glo™) .
- Computational docking : Predict binding modes using software like AutoDock Vina, focusing on piperazine-pyrimidine interactions with catalytic pockets .
Advanced Research Questions
Q. How can synthetic routes be optimized to reduce byproducts in piperazine-pyrimidine coupling?
- Methodological Answer :
- Catalyst screening : Transition metals (e.g., Pd/C) improve cross-coupling efficiency between pyrimidine halides and piperazines .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20% .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., dehalogenated intermediates) and adjust stoichiometry .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent effects in cell-based assays) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing N,N-dimethyl with cyclopropyl groups) to isolate pharmacophoric elements .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .
Q. How do substituents on the piperazine and pyrimidine moieties influence pharmacokinetic properties?
- Methodological Answer :
- LogP optimization : Introduce polar groups (e.g., morpholine) to reduce logP from >3 to 1–2, enhancing aqueous solubility .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., N-demethylation) and block them with fluorine substituents .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; bulky aryl groups increase albumin binding, reducing free drug concentration .
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Reaction path searching : Apply DFT (e.g., Gaussian 16) to model transition states for piperazine alkylation .
- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for new transformations .
- Solvent effect simulations : Use COSMO-RS to calculate solvation free energy and prioritize solvents like acetonitrile for SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
